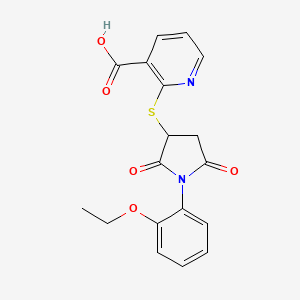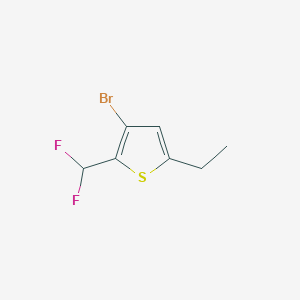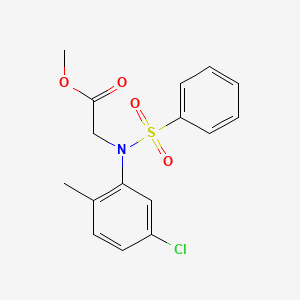
Methyl N-(5-chloro-2-methylphenyl)-N-(phenylsulfonyl)glycinate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl N-(5-chloro-2-methylphenyl)-N-(phenylsulfonyl)glycinate is a useful research compound. Its molecular formula is C16H16ClNO4S and its molecular weight is 353.82. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Osteoclastogenesis Inhibition and Bone Loss Prevention
A novel compound, Methyl N-(5-chloro-2-methylphenyl)-N-(phenylsulfonyl)glycinate, has shown promising results in inhibiting osteoclast differentiation, a key process in bone resorption. This inhibition is critical in addressing conditions like osteoporosis, where excessive bone resorption leads to fragility fractures. The compound's ability to suppress key signaling pathways involved in osteoclast differentiation, such as the mitogen-activated protein kinase (MAPK) signaling pathways and nuclear factor of activated T cell cytoplasmic-1 (NFATc1), positions it as a potential therapeutic agent for postmenopausal osteoporosis. In vivo studies in an ovariectomized mouse model further confirmed its efficacy in preventing bone loss, highlighting its therapeutic potential in bone disease management (Cho et al., 2020).
Analytical Applications in Herbicide Analysis
The chemical has relevance in the analytical chemistry field, particularly in the analysis of sulfonylurea herbicides, a class of compounds used for weed control in agriculture. The stability of these herbicides under analytical conditions can be challenging, but derivatives of this compound offer a solution by forming thermostable derivatives that can withstand gas chromatography conditions. This facilitates the accurate analysis of herbicide residues in the environment, contributing to environmental monitoring and safety evaluations (Klaffenbach et al., 1993).
Electrolyte Synthesis for Energy Applications
In the field of energy, derivatives of this compound have been explored for synthesizing anion exchange polymer electrolytes. These materials are pivotal for the development of energy storage and conversion devices, including fuel cells. The specific chemical modifications introduced by the compound enable the precise control of cation functionality without side reactions, leading to stable electrolyte materials with enhanced performance characteristics (Kim et al., 2011).
Environmental Monitoring of Persistent Organic Pollutants
This compound and its derivatives have been utilized in environmental health studies, particularly in the analysis of methylsulfonyl metabolites of persistent organic pollutants such as polychlorinated biphenyls (PCBs) and DDE in human tissues. These studies are crucial for understanding the bioaccumulation and potential health effects of these pollutants, providing valuable information for environmental protection and public health policies (Weistrand & Norén, 1997).
特性
IUPAC Name |
methyl 2-[N-(benzenesulfonyl)-5-chloro-2-methylanilino]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClNO4S/c1-12-8-9-13(17)10-15(12)18(11-16(19)22-2)23(20,21)14-6-4-3-5-7-14/h3-10H,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUXGGANATGYMAV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)N(CC(=O)OC)S(=O)(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-[1-(1,3-Benzodioxol-5-ylcarbonyl)pyrrolidin-2-yl]-3-(2-chlorophenyl)-1,2,4-oxadiazole](/img/structure/B2672017.png)
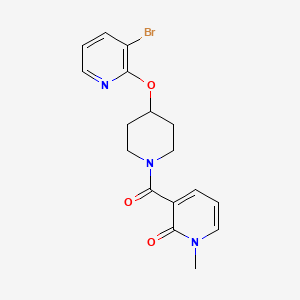
![2-[(3-butyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(4-fluorobenzyl)acetamide](/img/structure/B2672021.png)
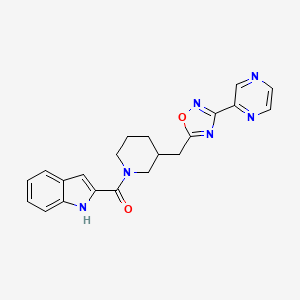


![N-(4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2672026.png)
![N-(Furan-2-ylmethyl)-N'-[(4-morpholin-4-ylthian-4-yl)methyl]oxamide](/img/structure/B2672031.png)
![N-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}-1-(2-methoxyphenyl)cyclopropane-1-carboxamide](/img/structure/B2672032.png)
![2-{2,4-dioxo-3-[2-(thiophen-2-yl)ethyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-(4-fluoro-2-methylphenyl)acetamide](/img/structure/B2672033.png)
